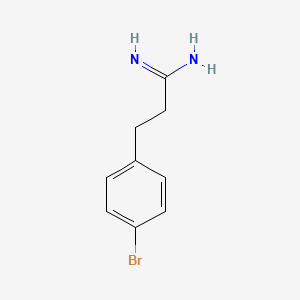

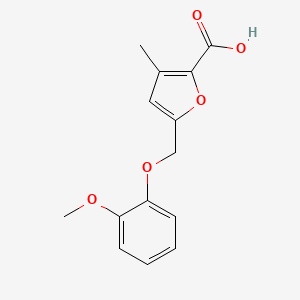

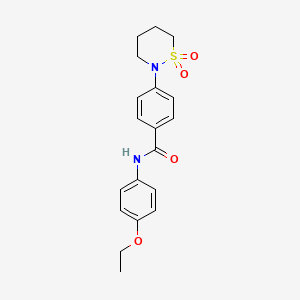

![molecular formula C9H9BrN2O B3008652 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1368303-83-6](/img/structure/B3008652.png)

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine (BMPP) is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMPP belongs to the pyrrolopyridine family, which has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Derivatives

- 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is utilized in the synthesis of various heterocyclic compounds. For instance, Baeza et al. (2010) demonstrated its use in the total synthesis of natural alkaloid variolin B, where the compound was transformed through a series of reactions, including palladium-mediated functionalization (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

- Another application includes the synthesis of pyrrolopyridine analogs, as explored by Toja et al. (1986), where a derivative showed antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Photochemical Behavior

- The compound has been studied for its photochemical properties. Jones and Phipps (1975) found that irradiating certain derivatives results in dimeric products and electrocyclic ring opening (Jones & Phipps, 1975).

Applications in Kinase Inhibition

- Wood et al. (2004) investigated the use of derivatives of this compound as potent TrkA inhibitors, which are significant in cancer research (Wood, Kuyper, Petrov, Hunter, Harris, & Lackey, 2004).

Synthesis of Melatonin Analogs

- The compound has been used in the synthesis of melatonin analogs, as reported by Poel, Guillaumet, and Viaud-Massuard (2002), who achieved this through a palladium-copper catalyst system (Poel, Guillaumet, & Viaud-Massuard, 2002).

Use in Antibacterial Compounds

- Bogdanowicz et al. (2013) utilized a derivative of this compound to synthesize cyanopyridine derivatives with notable antibacterial activity (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-bromo-5-methoxy-1-methylpyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-7-3-4-9(13-2)11-6(7)5-8(12)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSHJITVIRNPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1Br)N=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

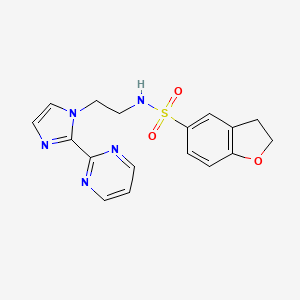

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

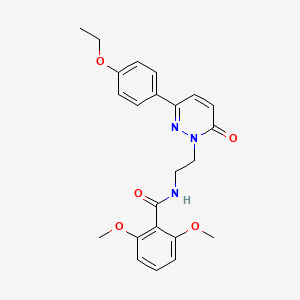

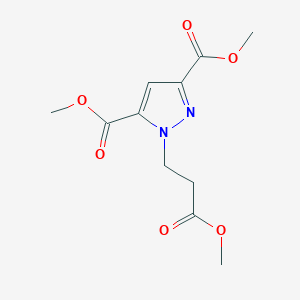

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)

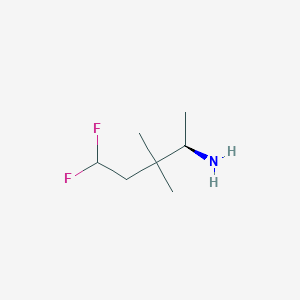

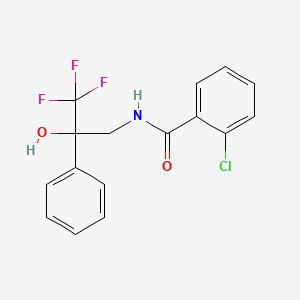

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)